MAZ51

Vue d'ensemble

Description

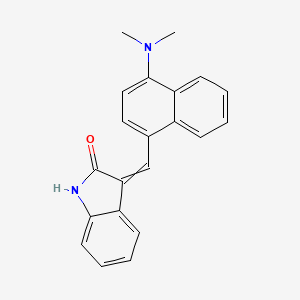

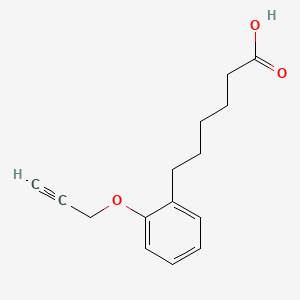

MAZ51 is a complex organic compound with a molecular formula of C21H18N2O and a molecular weight of 314.4 g/mol . This compound is known for its unique structural properties, which include a naphthalene ring and an indole moiety connected by a methylene bridge.

Applications De Recherche Scientifique

MAZ51 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

The primary target of MAZ51 is the vascular endothelial growth factor receptor-3 (VEGFR-3) . VEGFR-3 is a receptor tyrosine kinase that plays a central role in lymphangiogenesis, a process involved in the formation of lymphatic vessels .

Mode of Action

This compound was originally synthesized as a selective inhibitor of VEGFR-3 tyrosine kinase . It inhibits VEGF-C-induced activation of VEGFR-3 without blocking VEGF-C-mediated stimulation of VEGFR2 .

Biochemical Pathways

This compound affects the RhoA and Akt/GSK3β signaling pathways . Treatment of glioma cells with this compound results in increased levels of phosphorylated GSK3β through the activation of Akt, as well as increased levels of active RhoA . These pathways are involved in cell proliferation, survival, and migration .

Pharmacokinetics

Its impact on bioavailability is suggested by its ability to inhibit cellular proliferation and induce g2/m phase cell cycle arrest in glioma cells .

Result of Action

Exposure of glioma cell lines to this compound causes dramatic shape changes, including the retraction of cellular protrusions and cell rounding . These changes are caused by the clustering and aggregation of actin filaments and microtubules . This compound also induces G2/M phase cell cycle arrest, leading to an inhibition of cellular proliferation, without triggering significant cell death .

Action Environment

It’s worth noting that the effects of this compound are dose- and time-dependent , suggesting that the concentration of the drug and the duration of exposure could influence its efficacy

Analyse Biochimique

Biochemical Properties

MAZ51 has been shown to block the ligand-induced autophosphorylation of VEGFR-3, a receptor tyrosine kinase that plays a central role in the regulation of lymphangiogenesis . This suggests that this compound interacts with VEGFR-3 and other tyrosine kinases, potentially influencing their activity and the biochemical reactions they are involved in .

Cellular Effects

This compound has been found to cause dramatic shape changes in glioma cell lines, including the retraction of cellular protrusions and cell rounding . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of VEGFR-3 tyrosine kinase activity, which may lead to changes in gene expression and cellular signaling . It has been suggested that this compound may also block the activity of other tyrosine kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to inhibit the growth of rat mammary carcinomas

Dosage Effects in Animal Models

The effects of this compound on animal models have not been fully explored. Given its inhibitory effects on tumor growth, it is possible that different dosages of this compound could have varying effects on tumor size and progression .

Metabolic Pathways

Given its interaction with VEGFR-3 and potentially other tyrosine kinases, it is likely that this compound influences several metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MAZ51 typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1H-indole-2-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are employed on a larger scale, with optimization of reaction conditions to improve yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

MAZ51 undergoes various types of chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding naphthoquinone derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one: Similar structure but with a phenyl ring instead of a naphthalene ring.

3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-pyrrol-2-one: Similar structure but with a pyrrole ring instead of an indole ring.

Uniqueness

The uniqueness of MAZ51 lies in its combination of a naphthalene ring and an indole moiety, which imparts distinct photophysical properties and biological activities . This makes it a valuable compound for various applications, particularly in the fields of fluorescence imaging and cancer research .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one involves the condensation of 4-(dimethylamino)-1-naphthaldehyde with isatin in the presence of a base. The resulting compound is then purified to obtain the final product.", "Starting Materials": ["4-(dimethylamino)-1-naphthaldehyde", "isatin", "base (such as potassium hydroxide or sodium hydroxide)"], "Reaction": ["Step 1: Condensation of 4-(dimethylamino)-1-naphthaldehyde with isatin in the presence of a base to form the intermediate compound", "Step 2: Purification of the intermediate compound to obtain the final product 3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one"] } | |

Numéro CAS |

163655-37-6 |

Formule moléculaire |

C21H18N2O |

Poids moléculaire |

314.4 g/mol |

Nom IUPAC |

(3Z)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13- |

Clé InChI |

VFCXONOPGCDDBQ-AQTBWJFISA-N |

SMILES isomérique |

CN(C)C1=CC=C(C2=CC=CC=C21)/C=C\3/C4=CC=CC=C4NC3=O |

SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |

SMILES canonique |

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |

Apparence |

A crystalline solid |

Pureté |

≥95% |

Stockage |

Room Temperature |

Synonymes |

MAZ51; 3-[[4-(Dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro-2H-indol-2-one; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does MAZ51 always inhibit VEGFR-3 phosphorylation?

A2: Surprisingly, this compound doesn't always inhibit VEGFR-3 phosphorylation. In some glioma cells, it actually increased VEGFR-3 tyrosine phosphorylation. [] Further research confirmed that this compound's anti-proliferative activity in those cells was independent of VEGFR-3 phosphorylation inhibition. []

Q2: What is the impact of this compound on tumor growth in vivo?

A3: this compound demonstrates significant antitumor activity in vivo. Studies show it effectively inhibits the growth of rat mammary carcinomas, suggesting both direct tumor growth inhibition and interference with tumor-host interactions. []

Q3: How does this compound affect prostate cancer cells?

A4: In prostate cancer, particularly the aggressive PC-3 cell line, this compound demonstrates anti-cancer effects. These cells exhibit high VEGFR-3 expression, and this compound effectively inhibits their proliferation, migration, and VEGF-C-induced migration. [] In vivo studies using a xenograft mouse model confirmed that this compound blocks tumor growth of PC-3 cells, highlighting its potential as a therapeutic target in prostate cancer. []

Q4: What role does this compound play in acute kidney injury?

A6: Research using this compound in a cisplatin-induced nephrotoxicity model revealed an unexpected protective role for lymphangiogenesis in this context. This compound treatment worsened kidney damage, increased apoptosis, inflammation, and upregulated intrarenal phospho-NF-kB, phospho-JNK, and IL-6 compared to controls. [] This suggests that de novo lymphangiogenesis might have a protective role in cisplatin nephrotoxicity. Notably, this compound also caused vascular damage and altered endothelial marker expression, indicating potential off-target effects on the vasculature during cisplatin nephrotoxicity. []

Q5: How does this compound interact with chemotherapeutic agents in cancer treatment?

A7: Combining this compound with chemotherapy shows promise in specific cancer contexts. For instance, in ovarian cancer, VEGFR3 inhibition via this compound downregulates BRCA1 and BRCA2 expression, sensitizing resistant cell lines with reverted BRCA2 mutations to chemotherapy. [] Similarly, in a drug-resistant mammary tumor model, sequential treatment with docetaxel followed by this compound significantly reduced tumor growth and weight compared to single-agent treatment, highlighting the potential of combination therapy. []

Q6: Are there any biomarkers associated with this compound efficacy?

A8: While specific biomarkers for this compound efficacy are still under investigation, research suggests potential candidates. For example, in acute myeloid leukemia (AML), high cytosolic FLT4 expression, potentially driven by internalization, is linked to refractory disease and could serve as a potential biomarker for this compound responsiveness. []

Q7: What is the role of the VEGF-C/VEGFR-3 axis in oral squamous cell carcinoma?

A9: Research using SAS cells, an oral squamous carcinoma cell line, highlights the importance of the VEGF-C/FLT-4 autocrine loop in tumor progression. Inhibiting this loop with a dominant-negative FLT-4 or this compound suppressed tumor growth, lymphangiogenesis, and VEGF-C expression in vitro and in vivo. [] This suggests targeting tumor cell-associated FLT-4 and the VEGF-C/FLT-4 autocrine loop as potential therapeutic strategies in oral squamous cell carcinoma. []

Q8: What are the limitations of using this compound in research?

A11: Despite showing promise in preclinical settings, this compound has limitations. Research suggests potential off-target effects, particularly on the vasculature, as observed in the cisplatin nephrotoxicity model. [] Additionally, its efficacy appears context-dependent, with varying impacts on lymphangiogenesis and tumor growth depending on the specific disease model and experimental conditions. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)

![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B560360.png)